2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The core structure is substituted at the 2-position with a piperidin-3-yl group modified by a 5-chlorothiophene-2-sulfonyl moiety and at the 5-position with a trifluoromethyl group.
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O3S2/c13-8-3-4-9(23-8)24(20,21)19-5-1-2-7(6-19)10-17-18-11(22-10)12(14,15)16/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBBCHDVNXEMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 401.8 g/mol. The structure features a piperidine moiety and a chlorothiophenyl sulfonyl group , contributing to its unique pharmacological profile. The oxadiazole ring is known for its versatility and potential as a pharmacophore in drug design.
Biological Activity Overview
Compounds containing the oxadiazole structure have been reported to exhibit various biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles can inhibit bacterial growth and show effectiveness against pathogens like Mycobacterium bovis .
- Antitumor Effects : Certain oxadiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .
- Enzyme Inhibition : Some compounds have shown selective inhibition of carbonic anhydrases (hCA), which are implicated in cancer progression .
The biological activity of 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it can engage in hydrophobic interactions with amino acid residues in target proteins, similar to established drugs like Tamoxifen .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Mycobacterium bovis; inhibits bacterial growth |
| Antitumor | Induces apoptosis in cancer cells through p53 activation |
| Enzyme Inhibition | Selective inhibition of carbonic anhydrases (hCA IX and XII) |
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives:
- Antitubercular Activity : Research by Dhumal et al. highlighted the efficacy of oxadiazole derivatives against Mycobacterium bovis, demonstrating significant inhibition even in dormant states .
- Cancer Cell Studies : In vitro evaluations showed that specific oxadiazole derivatives could inhibit HDAC enzymes effectively, leading to enhanced anticancer properties .
- Molecular Docking Analysis : Studies revealed strong binding affinities for oxadiazole derivatives at enzyme active sites, supporting their potential as therapeutic agents .
Comparative Analysis
To contextualize the biological activity of 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, it is useful to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-{1-[4-Chlorophenylsulfonyl]piperidin}-1,3,4-Oxadiazole | Contains piperidine and chlorophenyl sulfonamide | Antibacterial |
| 3-(5-Sulfanyl-1,3,4-Oxadiazol) Derivatives | Incorporates sulfanyl group | Antimicrobial |
| 5-{(Chloro/Fluoro)phenyl} Oxadiazoles | Variations on phenolic substituents | Antifungal and antibacterial |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Observations:
Sulfonyl Group Variations: The target compound features a 5-chlorothiophene-2-sulfonyl group, whereas the analog in uses a 4-chlorophenylsulfonyl group. The sulfonyl group’s position (thiophene vs. phenyl) could influence solubility, with the thiophene derivative likely being more lipophilic.
C5 Substituents: The trifluoromethyl group in the target compound is a strong electron-withdrawing substituent, which may increase metabolic stability and resistance to oxidative degradation compared to the phenoxymethyl group in the analog . In , sulfanyl acetamide substituents at C5 demonstrate acetylcholinesterase (AChE) inhibitory activity, suggesting that the trifluoromethyl group in the target compound might similarly modulate enzyme interactions, though its exact role remains uncharacterized .
Piperidine Ring Modifications :
- Both the target compound and the analog retain a piperidin-3-yl group, a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage hydrogen bonding.
Hypothesized Pharmacological Properties
While direct data are unavailable, inferences can be drawn from analogs:
- The trifluoromethyl group may enhance blood-brain barrier penetration, making the compound a candidate for central nervous system targets .
- The 5-chlorothiophene-sulfonyl moiety could confer selectivity toward enzymes or receptors with thiophene-binding domains, such as certain kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
